molecular formula C9H8N4 B13727527 2-(Phenylazo)-1H-imidazole CAS No. 34938-47-1

2-(Phenylazo)-1H-imidazole

Cat. No.: B13727527
CAS No.: 34938-47-1
M. Wt: 172.19 g/mol
InChI Key: IWKTVWFSQDLTHC-UHFFFAOYSA-N
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Description

2-(Phenylazo)-1H-imidazole is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylazo)-1H-imidazole typically involves the diazotization of aniline followed by coupling with imidazole. The process begins with the formation of a diazonium salt from aniline, which is then reacted with imidazole under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylazo)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: The primary products are aniline and imidazole derivatives.

    Substitution: Depending on the substituent introduced, various substituted phenylazo-imidazole compounds are formed.

Scientific Research Applications

2-(Phenylazo)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-(Phenylazo)-1H-imidazole involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylazo-2-naphthol: Another azo compound with similar chemical properties but different applications.

    4-(Phenylazo)phenol: Known for its use in dye production and similar chemical reactivity.

    2-(Phenylazo)thiophene: Shares the azo group but has a different heterocyclic structure.

Uniqueness

2-(Phenylazo)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the imidazole ring allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

34938-47-1

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1H-imidazol-2-yl(phenyl)diazene

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-13-9-10-6-7-11-9/h1-7H,(H,10,11)

InChI Key

IWKTVWFSQDLTHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NC=CN2

Origin of Product

United States

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